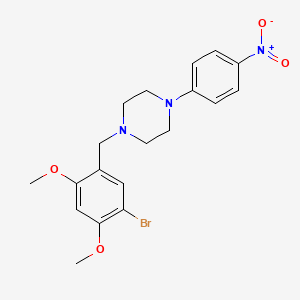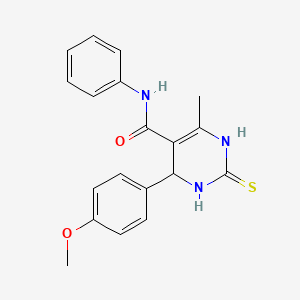![molecular formula C29H35N3O B5146880 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)
2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol, also known as BHT-DMAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the antioxidant butylated hydroxytoluene (BHT), which is commonly used in the food industry to prevent oxidation of fats and oils. BHT-DMAB has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol is complex and involves multiple pathways. One of the primary mechanisms of action is its ability to scavenge free radicals and prevent oxidative damage. 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been shown to inhibit lipid peroxidation and protect cells from oxidative stress. Additionally, 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been shown to modulate the activity of various enzymes and receptors, including protein kinase C and NMDA receptors.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been shown to modulate the activity of various enzymes and receptors involved in cellular signaling and metabolism. 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol for lab experiments is its ability to scavenge free radicals and prevent oxidative damage. This makes it a useful tool for studying oxidative stress and its role in various disease states. Additionally, 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. One limitation of 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol. One area of interest is its potential applications in cancer therapy. 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential applications in neurodegenerative diseases. 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been shown to have neuroprotective effects and to modulate neurotransmitter release, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, research is needed to further elucidate the mechanism of action of 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol and to identify potential new targets for drug development.
Méthodes De Synthèse
2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol can be synthesized using a multistep process that involves the reaction of BHT with various reagents to form the benzimidazole ring system. One common method involves the reaction of BHT with 4-(dimethylamino)benzaldehyde to form an intermediate, which is then reacted with 2-nitrophenylhydrazine to form the benzimidazole ring system. The final step involves reduction of the nitro group to form the amine.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug development. In cancer research, 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug development, 2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol has been investigated as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[2-[4-(dimethylamino)phenyl]benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O/c1-28(2,3)22-17-21(18-23(26(22)33)29(4,5)6)32-25-12-10-9-11-24(25)30-27(32)19-13-15-20(16-14-19)31(7)8/h9-18,33H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZMBQONUSMDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-Tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-1,3-benzodiazol-1-YL}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)

![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)

